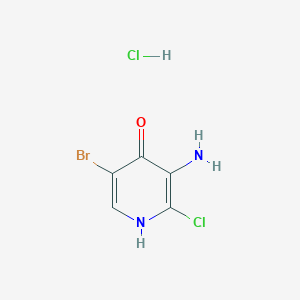

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of pyridine, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can modify the halogen substituents.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents, along with the hydroxyl group, contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-3-bromo-2-chloropyridine

- 5-Amino-3-bromo-2-chloropyridine

- 5-Bromo-2-chloropyridine

Uniqueness

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Activité Biologique

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H4BrClN2O and a molecular weight of approximately 225.47 g/mol. The compound features a pyridine ring with an amino group, a bromo group, a chloro group, and a hydroxyl group at the 4-position, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism behind this activity is believed to involve the interaction of the compound with microbial enzymes or cell membranes, disrupting vital processes necessary for microbial survival.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. For example, it has been shown to affect cell cycle regulation and promote cell death in various cancer cell lines, making it a candidate for further development as an anticancer drug .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of functional groups allows for interactions with enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, modulating their function and influencing cellular responses.

- Oxidative Stress Induction : It may increase oxidative stress within cells, leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Key steps may include:

- Bromination : Introducing the bromo group onto the pyridine ring.

- Chlorination : Adding the chloro group at the appropriate position.

- Amination : Incorporating the amino group through nucleophilic substitution.

- Hydroxylation : Adding the hydroxyl group to complete the synthesis.

These steps require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Study on Antimicrobial Activity

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various pyridine derivatives including this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent .

Anticancer Research

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Amino-3-bromo-2-chloropyridine | 1204231-59-3 | 0.80 |

| 5-Bromo-2-chloro-pyridin-3-amines | 1354021-09-2 | 0.88 |

| 3-Amino-6-morpholin-pyridazine | 58872999 | 0.85 |

The distinct substitution pattern on the pyridine ring in this compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds.

Propriétés

Formule moléculaire |

C5H5BrCl2N2O |

|---|---|

Poids moléculaire |

259.91 g/mol |

Nom IUPAC |

3-amino-5-bromo-2-chloro-1H-pyridin-4-one;hydrochloride |

InChI |

InChI=1S/C5H4BrClN2O.ClH/c6-2-1-9-5(7)3(8)4(2)10;/h1H,8H2,(H,9,10);1H |

Clé InChI |

AIXGXHHGRSUWRB-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=O)C(=C(N1)Cl)N)Br.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.